2,5-Dimethoxytetrahydrofuran
Overview
Description
2,5-Dimethoxytetrahydrofuran is a derivative of tetrahydrofuran, characterized by the presence of two methoxy groups at the 2 and 5 positions of the tetrahydrofuran ring. Its molecular formula is C6H12O3, and it has a molecular weight of 132.16 g/mol . This compound is a colorless liquid with a boiling point of approximately 145-147°C . It is used in various chemical reactions and has applications in organic synthesis and proteomics research .
Preparation Methods
2,5-Dimethoxytetrahydrofuran can be synthesized through several methods. One common synthetic route involves the reaction of tetrahydrofuran with methanol in the presence of an acid catalyst . This reaction typically occurs under reflux conditions, and the product is purified through distillation.
In industrial settings, this compound is produced by the Clauson-Kaas reaction, which involves the condensation of tetrahydrofuran with methanol in the presence of an acid catalyst such as sulfuric acid . This method is efficient and yields high-purity product suitable for various applications.
Chemical Reactions Analysis
2,5-Dimethoxytetrahydrofuran undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with primary amines to form N-substituted pyrroles through the Clauson-Kaas reaction. This reaction is typically carried out in the presence of an acid catalyst such as acetic acid.
Oxidation Reactions: It can be oxidized to form various oxidation products, depending on the reaction conditions and reagents used.
Reduction Reactions: It can be reduced to form tetrahydrofuran derivatives.
Common reagents used in these reactions include primary amines, sulfuric acid, and acetic acid. The major products formed from these reactions are N-substituted pyrroles and other tetrahydrofuran derivatives .
Scientific Research Applications
2,5-Dimethoxytetrahydrofuran has several scientific research applications, including:
Organic Synthesis: It is used as a precursor in the synthesis of various organic compounds, including N-substituted pyrroles.
Proteomics Research: It finds application in proteomics research as a reagent for the modification of proteins.
Pharmaceuticals: It is used as an intermediate in the synthesis of atropine sulfate, an anticholinergic drug.
Industrial Applications: It is used as a precursor for the production of butanediol and as a photographic hardener and disinfectant in formulations.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxytetrahydrofuran involves its ability to undergo various chemical reactions, such as substitution and oxidation, to form different products. In the Clauson-Kaas reaction, for example, it reacts with primary amines to form N-substituted pyrroles through a nucleophilic substitution mechanism . The methoxy groups at the 2 and 5 positions of the tetrahydrofuran ring facilitate these reactions by stabilizing the intermediate species formed during the reaction .
Comparison with Similar Compounds
2,5-Dimethoxytetrahydrofuran can be compared with other similar compounds, such as:
2,5-Dimethyltetrahydrofuran: This compound has methyl groups instead of methoxy groups at the 2 and 5 positions.
2-Methyltetrahydrofuran: This compound has a single methyl group at the 2 position and is used as a solvent in various chemical reactions.
Tetrahydrofuran: The parent compound without any substituents, used widely as a solvent in organic synthesis.
This compound is unique due to the presence of two methoxy groups, which enhance its reactivity and make it suitable for specific applications in organic synthesis and proteomics research .
Properties
IUPAC Name |
2,5-dimethoxyoxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-7-5-3-4-6(8-2)9-5/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFISDBXSWQMOND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(O1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862378 | |
Record name | Furan, tetrahydro-2,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696-59-3 | |
Record name | 2,5-Dimethoxytetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furan, tetrahydro-2,5-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethoxytetrahydrofuran | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furan, tetrahydro-2,5-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Furan, tetrahydro-2,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-2,5-dimethoxyfuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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